1-[1-(Aminomethyl)cyclopropyl]-2,2-dimethyl-propan-1-ol
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Overview
Description
1-[1-(Aminomethyl)cyclopropyl]-2,2-dimethyl-propan-1-ol is a compound with a unique structure that includes a cyclopropyl ring and an aminomethyl group.
Preparation Methods
The synthesis of 1-[1-(Aminomethyl)cyclopropyl]-2,2-dimethyl-propan-1-ol typically involves the following steps:
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts .
Chemical Reactions Analysis
1-[1-(Aminomethyl)cyclopropyl]-2,2-dimethyl-propan-1-ol undergoes various chemical reactions:
Substitution: The aminomethyl group can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major products formed from these reactions include ketones, aldehydes, alcohols, and substituted amines .
Scientific Research Applications
1-[1-(Aminomethyl)cyclopropyl]-2,2-dimethyl-propan-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[1-(Aminomethyl)cyclopropyl]-2,2-dimethyl-propan-1-ol involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity.
Receptor Binding: It can bind to specific receptors, modulating their activity and triggering downstream signaling pathways.
The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-[1-(Aminomethyl)cyclopropyl]-2,2-dimethyl-propan-1-ol can be compared with other similar compounds, such as:
[1-(Aminomethyl)cyclopropyl]methanol: This compound has a similar structure but lacks the dimethyl groups, which can affect its reactivity and applications.
1-[1-(Aminomethyl)cyclopropyl]-2,2-dimethylpropan-1-one: This compound has a ketone group instead of a hydroxyl group, leading to different chemical properties and reactivity.
Properties
Molecular Formula |
C9H19NO |
---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
1-[1-(aminomethyl)cyclopropyl]-2,2-dimethylpropan-1-ol |
InChI |
InChI=1S/C9H19NO/c1-8(2,3)7(11)9(6-10)4-5-9/h7,11H,4-6,10H2,1-3H3 |
InChI Key |
QITNKWABOFIGRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C1(CC1)CN)O |
Origin of Product |
United States |
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